molecular formula C5H3ClN4S B2724840 3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine CAS No. 1421637-49-1

3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine

Cat. No.: B2724840
CAS No.: 1421637-49-1
M. Wt: 186.62
InChI Key: APCIIDVJIBAEIK-UHFFFAOYSA-N
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Description

3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine (CAS 1421637-49-1) is a heterocyclic compound with the molecular formula C5H3ClN4S and a molecular weight of 186.62 g/mol . It belongs to a class of thiazolo[4,5-c]pyridazine derivatives, which are recognized as structurally interesting scaffolds in medicinal chemistry research . These fused heterocyclic systems are the subject of ongoing investigations due to their diverse biological activities. Recent studies have explored novel synthetic routes, such as high-pressure cyclocondensation reactions, to efficiently access this class of molecules for research purposes . Furthermore, related thiazolopyridazine core structures have been identified as potential scaffolds in the development of inhibitors for various biological targets. For instance, some analogs have been designed and synthesized as inhibitors of dihydrofolate reductase (DHFR), a key enzyme target . Other research on structurally similar triazolopyridazine compounds has highlighted their potential in anti-parasitic applications, underscoring the broader research interest in fused diazine heterocycles . Researchers value this compound and its analogs as valuable intermediates and tools for probing biological mechanisms and developing new therapeutic leads. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4S/c6-3-1-2-4(10-9-3)8-5(7)11-2/h1H,(H2,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCIIDVJIBAEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NN=C1Cl)N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421637-49-1
Record name 3-chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Structural Analysis

The compound's structure includes a thiazole ring fused with a pyridazine ring, featuring a chlorine atom and an amino group. This unique arrangement suggests potential sites for chemical modification and reactivity.

  • Molecular Formula: C5H3ClN4S

  • SMILES: C1=C2C(=NN=C1Cl)N=C(S2)N

  • InChI: InChI=1S/C5H3ClN4S/c6-3-1-2-4(10-9-3)8-5(7)11-2/h1H,(H2,7,8,10)

Potential Chemical Reactions

While specific reactions for 3-Chloro- thiazolo[4,5-c]pyridazin-6-amine are not documented, similar compounds undergo various transformations:

  • Nucleophilic Substitution: The chlorine atom could be replaced by nucleophiles, such as amines or alkoxides, under appropriate conditions.

  • Electrophilic Aromatic Substitution: The pyridazine ring might undergo electrophilic substitution reactions, although this could be hindered by the fused thiazole ring.

  • Condensation Reactions: The amino group could participate in condensation reactions with carbonyl compounds to form new heterocyclic systems.

Related Compounds and Reactions

Compounds with similar structures, such as thiazolopyridazines, have been synthesized using cyclocondensation reactions between 4-thiazolidinones and 3-oxo-2-arylhydrazonopropanals under high-pressure conditions . These reactions highlight the potential for forming complex heterocycles through condensation processes.

Predicted Collision Cross Section (CCS) Data

The predicted CCS values for 3-Chloro- thiazolo[4,5-c]pyridazin-6-amine are as follows:

Adductm/zPredicted CCS (Ų)
[M+H]+186.98398131.6
[M+Na]+208.96592146.0
[M+NH4]+204.01052140.9
[M+K]+224.93986139.2
[M-H]-184.96942133.4
[M+Na-2H]-206.95137138.3
[M]+185.97615134.9
[M]-185.97725134.9

Scientific Research Applications

Biological Activities

The compound has exhibited a range of biological activities, making it a candidate for further research in pharmacology.

  • Anticancer Properties : Recent studies have demonstrated that derivatives of thiazolo[4,5-c]pyridazine, including 3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine, show significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. The synthesis of these compounds via high-pressure Q-Tube reactors has been noted for its efficiency and high atom economy, yielding promising results for future drug development .
  • Antimicrobial Activity : Thiazolo[4,5-c]pyridazine derivatives have also been investigated for their antimicrobial properties. Compounds in this class have shown effectiveness against a variety of microbes and bacteria, indicating their potential use in developing new antibiotics or antifungal agents. This aspect is crucial given the rising concerns over antibiotic resistance .
  • Antioxidant and Analgesic Effects : The antioxidant properties of these compounds suggest they may play a role in reducing oxidative stress-related diseases. Additionally, preliminary findings indicate potential analgesic effects that warrant further exploration .

Synthetic Methodologies

The synthesis of this compound involves innovative approaches that enhance yield and efficiency:

Q-Tube Reactor Synthesis

A notable method involves using Q-Tube reactors for high-pressure cyclocondensation reactions. This technique allows for the efficient formation of thiazolo[4,5-c]pyridazine derivatives from 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones under mild conditions. The process is characterized by:

  • High Yield : The method has been reported to produce thiazolo[4,5-c]pyridazines in high yields (up to 43% in some cases) while maintaining functional group tolerance .
  • Environmentally Friendly Conditions : The reactions are conducted under environmentally benign conditions which align with the principles of green chemistry, making it a sustainable approach to drug synthesis.

Reaction Conditions

The synthesis typically involves:

  • Refluxing mixtures of the starting materials in solvents such as acetic acid or ethanol.
  • Utilizing ammonium acetate as a catalyst to facilitate the reaction.

The following table summarizes key experimental conditions and outcomes from recent studies:

Reaction ComponentsSolventYield (%)Notes
4a + 5a + NH4OAcAcetic Acid43Cyclocondensation reaction
4a + 5a + NH4OAcEthanolVariesHigh functional group tolerance observed
4a + 5b + NH4OAcDMFModerateVariability based on substituents

Mechanism of Action

The mechanism of action of 3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine is unique due to its combined thiazole and pyridazine rings, which confer distinct chemical and biological properties

Biological Activity

3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer, analgesic, and antimicrobial properties.

Chemical Structure and Synthesis

The compound's structure features a thiazole ring fused with a pyridazine moiety, which is known for conferring diverse biological activities. The synthesis typically involves cyclocondensation reactions between 4-thiazolidinones and 3-oxo-2-arylhydrazonopropanals under high-pressure conditions, yielding thiazolo[4,5-c]pyridazine derivatives with varying substituents that influence their biological efficacy .

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolo[4,5-c]pyridazine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cell lines.
  • Results : The synthesized compounds showed potent cytotoxicity, with some derivatives achieving over 70% cell death at specific concentrations .

The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the precise pathways involved.

Analgesic and Anti-inflammatory Activity

In vivo studies have indicated that certain thiazolo[4,5-c]pyridazinones possess analgesic and anti-inflammatory properties. Key findings include:

  • Testing Methods : Compounds were evaluated using models such as the "hot plate" and "acetic acid cramps" models.
  • Efficacy : The compounds demonstrated significant reductions in pain response compared to control groups, suggesting potential for development as analgesics .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate effectiveness against various bacterial strains:

Bacterial Strain Activity (Inhibition Zone)
Staphylococcus aureus19 mm
Escherichia coli20 mm
Candida albicans25 mm

These results highlight the compound's potential as a lead for developing new antimicrobial agents .

Case Studies

A notable case study involved the synthesis of several derivatives of thiazolo[4,5-c]pyridazine through a modified Q-tube high-pressure synthesis method. This study not only confirmed the structural integrity of the compounds via X-ray crystallography but also established their biological profiles through extensive testing against cancer cell lines .

Q & A

Q. What are the established synthetic pathways for 3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine?

The synthesis typically involves cyclization and functionalization steps. A representative method includes:

  • Step 1 : Reacting a pyridazine precursor with chlorinating agents (e.g., POCl₃) to introduce the chloro substituent.
  • Step 2 : Cyclocondensation with thiazole-forming reagents (e.g., thiourea derivatives) under reflux conditions in ethanol or DMF .
  • Critical Parameters : Reaction time (18–24 hours), temperature (80–100°C), and stoichiometric control of hydroxylamine hydrochloride or KOH to minimize byproducts .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and ring conformations .
  • Spectroscopy :
    • NMR : Analysis of aromatic proton splitting patterns (e.g., δ 7.5–8.5 ppm for pyridazine protons) .
    • Mass spectrometry : Molecular ion peaks (e.g., m/z ≈ 215–220 for [M+H]⁺) .

Advanced Research Questions

Q. How can regioselectivity challenges in amine substitution reactions be addressed?

Regioselectivity in introducing substituents to the pyridazin-6-amine moiety is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., chloro) direct nucleophilic attacks to specific positions.
  • Catalytic systems : Use of Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for aryl/heteroaryl amine couplings .
  • Reaction optimization : Screening solvents (DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) to favor desired pathways .

Q. How are contradictions between computational and experimental reactivity data resolved?

Discrepancies often arise in predicting electrophilic substitution sites. Methodological solutions include:

  • DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) with experimental substituent positioning .
  • Multi-technique validation : Overlay crystallographic data (SHELX-refined structures) with computational models to refine force fields .

Q. What strategies are used to evaluate bioactivity in drug discovery contexts?

Key approaches include:

  • Kinase inhibition assays : Test derivatives against p38 MAP kinase (IC₅₀ profiling) using analogs like LY2784544 as benchmarks .
  • Structure-activity relationship (SAR) studies : Modify the thiazolo ring (e.g., triazole or isoxazoline fusion) to assess impacts on potency and selectivity .
  • In vitro cytotoxicity screening : Use cancer cell lines (e.g., HeLa) to correlate structural features (e.g., chloro substituent) with apoptotic activity .

Methodological Notes

  • Synthesis optimization : For high-throughput applications, replace traditional reflux with microwave-assisted synthesis to reduce reaction times .
  • Data interpretation : When spectral data conflict (e.g., NMR vs. X-ray), prioritize crystallographic results but validate via temperature-dependent NMR studies .

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